N2-(4-ethoxyphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(4-ethoxyphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family This compound is characterized by its complex structure, which includes ethoxyphenyl, isopropylphenyl, and morpholino groups attached to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-ethoxyphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazine Core: Starting with cyanuric chloride, which undergoes nucleophilic substitution with 4-ethoxyaniline and 4-isopropylaniline to form the intermediate diaminotriazine.
Introduction of the Morpholino Group: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholino group at the 6-position of the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes:
- Use of automated reactors for precise control of reaction conditions.
- Implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and isopropyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of partially hydrogenated triazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazine ring.
Major Products:
- Oxidation products include aldehydes and ketones.
- Reduction products include partially hydrogenated triazines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
N2-(4-ethoxyphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
N2-(4-methoxyphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine: Similar structure but with a methoxy group instead of an ethoxy group.
N2-(4-ethoxyphenyl)-N4-(4-tert-butylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness:
- The presence of the ethoxy and isopropyl groups in N2-(4-ethoxyphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine provides unique steric and electronic properties, influencing its reactivity and interaction with biological targets.
This compound’s unique combination of functional groups and its triazine core make it a valuable subject of study in various scientific disciplines
Properties
IUPAC Name |
2-N-(4-ethoxyphenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-4-32-21-11-9-20(10-12-21)26-23-27-22(25-19-7-5-18(6-8-19)17(2)3)28-24(29-23)30-13-15-31-16-14-30/h5-12,17H,4,13-16H2,1-3H3,(H2,25,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNJOSRPYWGLRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(C)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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